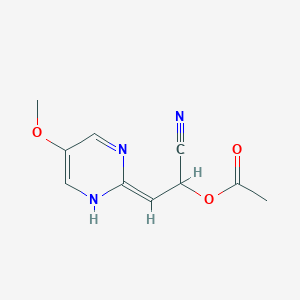

1-Cyano-2-(5-methoxypyrimidin-2(1H)-ylidene)ethyl acetate

Description

1-Cyano-2-(5-methoxypyrimidin-2(1H)-ylidene)ethyl acetate is a pyrimidine derivative characterized by a cyano group, a methoxy-substituted pyrimidinylidene moiety, and an ethyl acetate ester. While direct studies on this compound are sparse, its structural analogs provide insights into its properties.

Properties

Molecular Formula |

C10H11N3O3 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

[(2Z)-1-cyano-2-(5-methoxy-1H-pyrimidin-2-ylidene)ethyl] acetate |

InChI |

InChI=1S/C10H11N3O3/c1-7(14)16-8(4-11)3-10-12-5-9(15-2)6-13-10/h3,5-6,8,12H,1-2H3/b10-3- |

InChI Key |

CBHCUNBKQIFQTN-KMKOMSMNSA-N |

Isomeric SMILES |

CC(=O)OC(/C=C\1/NC=C(C=N1)OC)C#N |

Canonical SMILES |

CC(=O)OC(C=C1NC=C(C=N1)OC)C#N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Methoxypyrimidine Intermediate

- The 5-methoxypyrimidine ring is commonly synthesized by cyclization of appropriate amidine or guanidine derivatives with β-dicarbonyl compounds or α,β-unsaturated esters.

- Methoxylation at the 5-position is introduced either by using methoxy-substituted precursors or by methylation of hydroxy-pyrimidine intermediates using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Introduction of the Cyano Group

- The cyano substituent at the 1-position is introduced via nucleophilic substitution or condensation with cyano-containing reagents.

- A typical method involves the reaction of a halogenated pyrimidine intermediate with a cyanide source such as sodium cyanide or tetraalkylammonium cyanide in polar aprotic solvents at temperatures ranging from 0°C to reflux.

- For example, the reaction of a 2-halo-5-methoxypyrimidine with sodium cyanide in ethanol-water mixtures under stirring for extended periods (e.g., 16 hours) yields the cyano-substituted pyrimidine intermediate with high efficiency.

Formation of the Ylidene Linkage and Ethyl Acetate Ester

- The ethyl acetate moiety is introduced by condensation of the cyano-substituted pyrimidine intermediate with ethyl acetate derivatives or via Knoevenagel-type condensation with ethyl cyanoacetate.

- This step often requires the presence of a base such as triethylamine or ammonium acetate to facilitate the formation of the ylidene double bond between the pyrimidine ring and the ethyl acetate fragment.

- The reaction is typically carried out in ethanol or ethyl acetate solvent under reflux for several hours (e.g., 3 to 24 hours) to ensure complete conversion.

Detailed Reaction Conditions and Yields

Purification and Characterization

- After synthesis, the crude product is typically purified by extraction with ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

- Final purification is achieved by recrystallization from solvents such as heptane or ethyl acetate/hexane mixtures.

- Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the pyrimidine ring and ylidene linkage.

- Infrared (IR) spectroscopy to verify the cyano group (sharp absorption near 2200 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC) for purity assessment.

- Melting point determination and elemental analysis for confirmation of composition.

Research Findings and Optimization Notes

- The cyanation step is critical and benefits from careful control of temperature and solvent polarity to avoid side reactions and maximize yield.

- Use of ammonium acetate as a mild base in the condensation step improves selectivity for the ylidene formation without over-alkylation or polymerization.

- The reaction times vary depending on scale and reagent purity; longer reflux times generally improve conversion but may require monitoring to prevent decomposition.

- The process is amenable to scale-up with appropriate solvent recovery and waste management protocols, making it suitable for industrial synthesis.

Chemical Reactions Analysis

1-Cyano-2-(5-methoxypyrimidin-2(1H)-ylidene)ethyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives such as alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyano group or other substituents on the pyrimidine ring.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures, which can be useful in the synthesis of pharmaceuticals and other bioactive molecules.

Scientific Research Applications

1-Cyano-2-(5-methoxypyrimidin-2(1H)-ylidene)ethyl acetate has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.

Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Cyano-2-(5-methoxypyrimidin-2(1H)-ylidene)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural similarities with pyrimidine and pyridine derivatives, differing primarily in substituents and ester groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Reactivity and Bioactivity

- Methoxy vs. This difference may alter reactivity in nucleophilic substitutions or interactions with biological targets.

- Halogen vs. Heterocyclic Substituents: Compound 237 contains chloro and iodo substituents, which enhance electrophilicity and may facilitate cross-coupling reactions.

Biological Activity

1-Cyano-2-(5-methoxypyrimidin-2(1H)-ylidene)ethyl acetate is a heterocyclic compound notable for its potential biological activities. Characterized by a pyrimidine ring and a cyano group, this compound has been the subject of research for its antimicrobial , antiviral , and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

- IUPAC Name : [(2Z)-1-cyano-2-(5-methoxy-1H-pyrimidin-2-ylidene)ethyl] acetate

- Molecular Formula : CHNO

- Molecular Weight : 221.21 g/mol

Research indicates that this compound may exert its biological effects through the inhibition or activation of specific enzymes or receptors within biological systems. For instance, its potential role as an inhibitor of poly(ADP-ribose) polymerase (PARP) has been explored, which is significant in cancer treatment strategies due to PARP's involvement in DNA repair mechanisms.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. The mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic processes. For example, it has shown effectiveness against Gram-positive and Gram-negative bacteria, with significant inhibition of growth observed at specific concentrations.

Antiviral Properties

The antiviral activity of this compound has been investigated in vitro, revealing its potential to inhibit viral replication. The compound's interactions with viral proteins may interfere with the virus's ability to replicate within host cells.

Anticancer Potential

In cancer research, the compound has been noted for its cytotoxic effects on various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells, likely through the activation of intrinsic apoptotic pathways. Its ability to inhibit tumor growth in animal models has also been documented, suggesting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations influence biological activity. Below is a table summarizing several compounds with similar structures:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(1H-benzimidazol-2-yl)acetate | Contains a benzimidazole instead of pyrimidine | Exhibits different biological activities |

| 5-Methoxycarbonylpyrimidine | Lacks the cyano group | Focuses on different synthetic pathways |

| 1-Cyano-3-(4-methoxyphenyl)propane | Contains a phenyl group | Different pharmacological profiles |

This comparison illustrates how variations in functional groups can significantly affect the biological activity and synthetic utility of these compounds.

Case Studies

Several case studies have explored the efficacy of this compound:

- Antimicrobial Efficacy : A study reported that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 25 µg/mL, demonstrating its potential as an antimicrobial agent.

- Anticancer Activity : In vitro studies showed that treatment with this compound resulted in a 70% reduction in cell viability in breast cancer cell lines after 48 hours, indicating strong anticancer properties.

- Viral Inhibition : Research indicated that at a concentration of 50 µM, the compound reduced viral load by over 80% in cell cultures infected with influenza virus.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-cyano-2-(5-methoxypyrimidin-2(1H)-ylidene)ethyl acetate?

Answer:

The synthesis typically involves multi-step reactions, including condensation, cyclization, and acetylation. For example:

- Step 1: React dehydroacetic acid derivatives with hydrazine analogs (e.g., 2-hydrazino-4,6-dimethylpyrimidine) under reflux in ethanol or acetic acid to form pyrazole intermediates .

- Step 2: Optimize reaction conditions using catalysts like LiAlH4 for reduction or sodium acetate for acid-catalyzed rearrangements .

- Step 3: Purify via silica gel chromatography (e.g., ethyl acetate/hexane gradients) and confirm purity with HPLC (>98%) .

Key Parameters:

| Parameter | Optimal Range |

|---|---|

| Solvent | Ethanol, THF |

| Temperature | 0–80°C |

| Catalyst | LiAlH4, NaOAc |

| Purification | Silica column (5–10% EtOAc/hexane) |

Advanced: How can conflicting crystallographic and spectroscopic data for this compound be resolved?

Answer:

Contradictions between X-ray crystallography (e.g., bond lengths) and NMR/IR data often arise from dynamic effects (e.g., tautomerism).

- Crystallography: Use SHELX programs (SHELXL/SHELXS) for high-resolution refinement, accounting for disorder or twinning .

- Spectroscopy: Perform variable-temperature NMR to detect tautomeric equilibria. For example, pyrimidin-2(1H)-ylidene groups may exhibit keto-enol tautomerism, altering chemical shifts .

- Computational Validation: Compare experimental data with DFT-calculated structures (e.g., B3LYP/6-31G*) to identify dominant tautomers .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR: Identify cyano (-CN), methoxy (-OCH3), and acetate (-OAc) groups. For example, the acetate methyl proton appears at δ ~2.1 ppm .

- ESI-MS: Confirm molecular weight (e.g., [M+H]+ peak at m/z 260.1) and fragmentation patterns .

- IR Spectroscopy: Detect C≡N stretching (~2200 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

Advanced: How can computational methods predict the reactivity of the cyano and methoxypyrimidine moieties?

Answer:

Apply conceptual density functional theory (DFT) :

- Calculate Fukui indices to identify nucleophilic/electrophilic sites. The cyano group typically exhibits high electrophilicity, while the methoxypyrimidine ring may act as a π-donor .

- Simulate reaction pathways (e.g., nucleophilic attack at the cyano carbon) using Gaussian or ORCA software with solvent models (e.g., PCM for ethanol) .

- Validate with experimental kinetic data (e.g., reaction rates in polar aprotic solvents) .

Basic: What safety precautions are required when handling this compound?

Answer:

- Hazards: Potential irritant (skin/eyes) based on structural analogs (e.g., cyano-containing compounds) .

- Handling: Use fume hoods, gloves, and goggles. Avoid inhalation of dust.

- First Aid: Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

Advanced: How can isomerism impact biological activity studies of this compound?

Answer:

- Geometric Isomerism: The ethylidene group (C=N) may exhibit E/Z isomerism, altering binding affinity. Use NOESY NMR to determine spatial proximity of substituents .

- Tautomerism: The pyrimidin-2(1H)-ylidene group can interconvert between enol and keto forms, affecting solubility and target interactions. Stabilize tautomers via pH control (e.g., acetate buffer) .

- Bioactivity Testing: Compare IC50 values of isolated isomers in enzyme assays (e.g., methionine aminopeptidase inhibition) to correlate structure-activity relationships .

Advanced: What strategies optimize yield in large-scale synthesis?

Answer:

- Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts for stereoselective steps .

- Solvent Effects: Use green solvents (e.g., ethyl acetate) to improve solubility and reduce side reactions.

- Process Monitoring: Employ in-situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.